molecular formula C13H12ClNO2 B2433997 Methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate CAS No. 887589-35-7

Methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate

Cat. No. B2433997
CAS RN: 887589-35-7
M. Wt: 249.69
InChI Key: ZZZZIDLGBNSAPW-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate” is a chemical compound with the molecular formula C13H12ClNO2 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H12ClNO2/c1-7-4-5-8(2)12-11(7)9(14)6-10(15-12)13(16)17-3/h4-6H,1-3H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 249.7 . It is a white to yellow solid . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate is used in the synthesis of various compounds. For instance, a study by Rudenko et al. (2013) demonstrates the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates and explores their molecular and crystal structures through X-ray analysis (Rudenko et al., 2013).

General Synthesis Methodologies

  • The compound is involved in general synthesis processes of quinoline derivatives. Outt et al. (1998) developed a general synthesis method for 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines, which are synthesized from a common intermediate, demonstrating the versatility of this compound in producing a range of quinoline derivatives (Outt et al., 1998).

Myorelaxant Activity Studies

  • A study by Gündüz et al. (2008) explored the myorelaxant activity of various hexahydroquinoline derivatives, which included methyl(ethyl) 4-(dichlorophenyl)-2,7-dimethyl-5-oxo-l,4,5,6,7,8-hexahydroquinoline-3-carboxylates, indicating the potential biological activity of these compounds (Gündüz et al., 2008).

Luminescent and Phosphorescent Properties

  • The compound has been investigated for its role in luminescent and phosphorescent properties. Małecki et al. (2015) studied the phosphorescent emissions of phosphine copper(I) complexes bearing 8-hydroxyquinoline carboxylic acid analogue ligands, highlighting the photophysical properties of these complexes (Małecki et al., 2015).

Synthesis of Dibenzonaphthyridines

  • Manoj and Prasad (2009) investigated the reaction of 4-Chloro-2-methylquinolines with p-toluidine, leading to the formation of dibenzonaphthyridines, showcasing the synthetic utility of the compound (Manoj & Prasad, 2009).

Mass Spectrometric Studies

  • The compound has been utilized in mass spectrometric studies. Thevis et al. (2008) investigated the gas-phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization, revealing insights into the mass spectrometric behavior of these compounds (Thevis et al., 2008).

Synthesis and Antihypoxic Activity

  • Ukrainets et al. (2014) synthesized a series of N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, demonstrating the potential antihypoxic effects of these compounds (Ukrainets et al., 2014).

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261, P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-7-4-5-8(2)12-11(7)9(14)6-10(15-12)13(16)17-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZZIDLGBNSAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=NC2=C(C=C1)C)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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